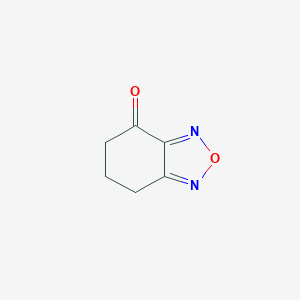

6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one

Descripción general

Descripción

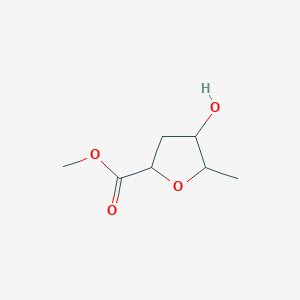

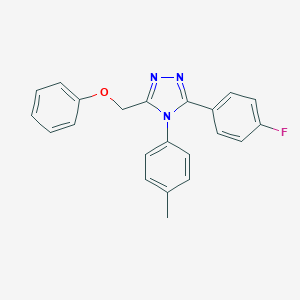

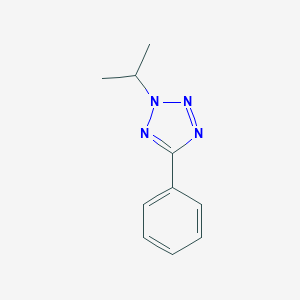

6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one is a chemical compound with the molecular formula C6H6N2O2 .

Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . For a detailed structural analysis, it’s recommended to use specialized software or databases that provide 3D molecular structures.Aplicaciones Científicas De Investigación

Electrochemical and Optical Properties

- Electrochromic Devices : Derivatives of 6,7-Dihydro-2,1,3-benzoxadiazole, like 5,6-bis(octyloxy)-2,1,3-benzoxadiazole, have been studied for their electrochemical polymerizations and electronic properties. These properties make them suitable candidates for electrochromic devices (Goker et al., 2014).

Supramolecular Chemistry

- Bioisosteric Replacements in Medicinal Chemistry : 1,2,4-oxadiazol-5-ones, a class including 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one, have been used as bioisosteric replacements for carboxylic acids. Their use in supramolecular complexes is exemplified by their binding interactions with imidazoline bases, making them significant in the study of non-covalent complex formations (Reichert et al., 2001).

Synthesis and Antioxidant Activity

- Antioxidant Activity : Novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, related to this compound, have been synthesized and analyzed for their potential in vitro antioxidant activities. This includes studying their free radical scavenging and metal chelating activities (Yüksek et al., 2015).

Molecular and Crystal Structures

- X-ray Diffraction Analysis : The molecular and crystal structures of compounds related to this compound have been established using X-ray diffraction analysis. This research aids in understanding the molecular structures and hydrogen bonds in crystals of these compounds (Levinson et al., 2002).

Synthesis and Evaluation of Potassium Channel Activators

- Potassium Channel Activating Activity : 3,4-dihydro-2H-1,4-benzoxazine derivatives, analogous to this compound, have been synthesized and evaluated for their potassium channel activating activity. This research is significant in understanding the role of these compounds as potential antihypertensive agents (Matsumoto et al., 2010).

Mecanismo De Acción

Target of Action

The primary targets of 4,5,6,7-Tetrahydro-2,1,3-benzoxadiazol-4-one are currently unknown. This compound is a heterocyclic compound and its potential biological targets could be diverse, depending on its chemical properties and interactions with biological systems .

Mode of Action

It’s known that the compound can undergo semmler-wolff aromatization, which could potentially influence its interaction with biological targets .

Biochemical Pathways

The compound’s ability to undergo semmler-wolff aromatization suggests that it could potentially interact with biochemical pathways involving aromatic amines .

Result of Action

Its potential to undergo semmler-wolff aromatization suggests that it could potentially have effects on cellular processes involving aromatic amines .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the action, efficacy, and stability of 4,5,6,7-Tetrahydro-2,1,3-benzoxadiazol-4-one. For instance, the Semmler-Wolff aromatization of the compound is known to occur in acidic conditions .

Propiedades

IUPAC Name |

6,7-dihydro-5H-2,1,3-benzoxadiazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c9-5-3-1-2-4-6(5)8-10-7-4/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONIOJQXOFZEDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NON=C2C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337483 | |

| Record name | 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142328-06-1 | |

| Record name | 6,7-Dihydro-2,1,3-benzoxadiazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main focus of the research paper regarding 6,7-dihydrobenzo[c][1,2,5]oxadiazol-4(5H)-one?

A1: The research paper focuses on utilizing 6,7-dihydrobenzo[c][1,2,5]oxadiazol-4(5H)-one as a starting material for synthesizing 1,2,5-oxadiazolo[3,4-g]indoles. Specifically, the researchers explore the annelation reaction of 6,7-dihydrobenzo[c][1,2,5]oxadiazol-4(5H)-one oxime with acetylene as a synthetic route. [] This highlights the compound's potential as a building block for more complex heterocyclic systems with potential biological activity.

Q2: Are there other synthetic applications of 6,7-dihydrobenzo[c][1,2,5]oxadiazol-4(5H)-one described in the research?

A2: The paper primarily focuses on the specific reaction with acetylene to produce 1,2,5-oxadiazolo[3,4-g]indoles. Further research would be needed to explore other potential synthetic applications of this compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino](/img/structure/B139169.png)

![(1S,2S,4R,5R,6R)-3-oxatricyclo[3.2.1.02,4]octan-6-ol](/img/structure/B139173.png)